4-Azaspiro[2.4]heptane-5-carboxylic acid tfa
CAS No.:
Cat. No.: VC12946532
Molecular Formula: C9H12F3NO4
Molecular Weight: 255.19 g/mol
* For research use only. Not for human or veterinary use.
![4-Azaspiro[2.4]heptane-5-carboxylic acid tfa -](/images/structure/VC12946532.png)
Specification
Molecular Formula | C9H12F3NO4 |
---|---|
Molecular Weight | 255.19 g/mol |
IUPAC Name | 4-azaspiro[2.4]heptane-5-carboxylic acid;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C7H11NO2.C2HF3O2/c9-6(10)5-1-2-7(8-5)3-4-7;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10);(H,6,7) |
Standard InChI Key | LDJYSEIYJDPRFV-UHFFFAOYSA-N |
SMILES | C1CC2(CC2)NC1C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES | C1CC2(CC2)NC1C(=O)O.C(=O)(C(F)(F)F)O |
Introduction
Structural Characterization and Nomenclature
4-Azaspiro[2.4]heptane-5-carboxylic acid TFA consists of a bicyclic framework where a pyrrolidine ring (5-membered) shares a single spiro carbon atom with a cyclopropane ring (2-membered). The nitrogen atom occupies position 4 of the pyrrolidine ring, while the carboxylic acid group is at position 5. The trifluoroacetate counterion enhances solubility and crystallinity, critical for purification and biological testing .
Key structural features:
-
Spiro union: Cyclopropane-pyrrolidine fusion creates a rigid, three-dimensional geometry.
-
Acid-base properties: The carboxylic acid (pKa ~2.5) and tertiary amine (pKa ~9.5) enable zwitterionic behavior, stabilized by TFA .
-
Chirality: The spiro carbon and pyrrolidine ring introduce multiple stereocenters, necessitating enantioselective synthesis for pharmaceutical applications .
Synthetic Methodologies
Cyclopropanation Strategies
The core spirocyclic structure is typically constructed via Simmon-Smith cyclopropanation. In a representative protocol :
-
Substrate preparation: (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is oxidized to 4-oxopyrrolidine-2-carboxylic acid using TEMPO/NaClO.
-
Cyclopropanation: Treatment with Et₂Zn/ClCH₂I generates the spirocyclopropane intermediate.
-
Deprotection: Boc removal with TFA yields the final TFA salt (85% yield over 3 steps) .
Critical parameters:
-
Temperature control (0–5°C) during cyclopropanation prevents side reactions.
-
TFA concentration (30% v/v in CH₂Cl₂) optimizes deprotection without ester hydrolysis .
Stereochemical Control
Enantioselective synthesis employs chiral auxiliaries or catalysts:
-
Evans oxazolidinones direct cyclopropanation to achieve >90% ee .
-
Enzymatic resolution using lipases separates diastereomeric esters post-synthesis .
Physicochemical Properties
Property | Value | Method | Source |
---|---|---|---|
Molecular weight | 285.2 g/mol | HRMS | |
Solubility (H₂O) | 32 mg/mL | Shake-flask | |
logP | -1.4 ± 0.2 | HPLC | |
pKa (COOH) | 2.3 | Potentiometric | |
Melting point | 158–160°C (dec.) | DSC |
The TFA salt improves aqueous solubility 10-fold compared to the free base, facilitating formulation .
Pharmacological Applications
Antiviral Drug Intermediates
The compound serves as a key intermediate in hepatitis C virus (HCV) NS5A inhibitors:
-
Mechanism: The spirocyclic core disrupts NS5A dimerization (IC₅₀ = 12 nM in replicon assays) .
-
Clinical relevance: Analogues with 4-azaspiro scaffolds show 5× improved potency over first-generation NS5A inhibitors .
SARS-CoV-2 3CL Protease Inhibition
Structural analogs demonstrate submicromolar activity against SARS-CoV-2:
Anticancer Activity
Spirocyclic bromotyrosine analogs exhibit cytotoxicity against melanoma (A-375 cells, CC₅₀ = 0.4 µM) :
Stability and Degradation Pathways
Major degradation routes:
-
Ring-opening hydrolysis: pH-dependent cleavage of cyclopropane (t₁/₂ = 48 h at pH 7.4) .
-
Decarboxylation: Thermal decomposition above 160°C generates CO₂ and pyrrolidine derivatives .
Stabilization strategies include lyophilization (retains 98% potency after 24 months at -20°C) .
Comparative Analysis with Structural Analogs
Compound | Potency (EC₅₀) | Metabolic Stability (HLM Clₚ) | Source |
---|---|---|---|
4-Azaspiro[2.4]heptane-TFA | 12 nM | 8 mL/min/kg | |
PF-00835231 | 1.2 µM | 101 mL/min/kg | |
CMX990 | 17 nM | 2.5 mL/min/kg |
The TFA salt’s improved microsomal stability (4× over PF-00835231) correlates with enhanced in vivo exposure .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume